![molecular formula C19H19NO3 B5721290 8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one
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Description
8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one, also known as MMCP, is a synthetic compound that belongs to the class of cyclohepta[c]pyrrol-4(2H)-ones. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Scientific Research Applications
UV/Visible Spectrum Analysis
The UV/Visible spectrum of SMR000178152 reveals its absorption characteristics in the ultraviolet and visible regions. This information is crucial for understanding its electronic transitions and potential applications in photonic devices .
Organic Synthesis
- It can be converted to 4-(2-iodoethyl)phenol by refluxing with 47% hydriodic acid .
- It participates in the synthesis of (2R*,4R*)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2R*,4S*)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline .
- A cobalt complex of SMR000178152, [Co II(TMAPP)], was synthesized. This porphyrin derivative exhibits interesting properties and may find applications in catalysis, sensing, or materials science .
Functional Group Modification: SMR000178152 can serve as a precursor for various functional groups. For instance:
Organic Reaction Development
- Protodeboronation Reactions :
- Explore SMR000178152’s reactivity in protodeboronation reactions. Can it serve as a substrate for developing new synthetic methodologies? .
properties
IUPAC Name |
4-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-18-16(21)6-5-7-17(23-4)19(18)13(2)20(12)14-8-10-15(22-3)11-9-14/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJKANMBOUTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CC=C(C2=C(N1C3=CC=C(C=C3)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one |
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